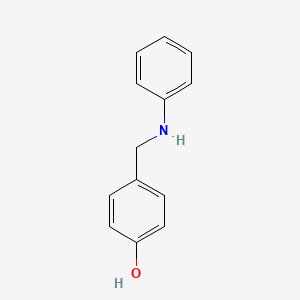

4-(Anilinomethyl)phenol

Descripción general

Descripción

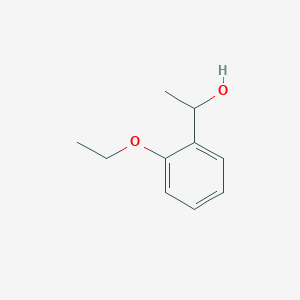

4-(Anilinomethyl)phenol, also known as 4-[(phenylamino)methyl]phenol hydrochloride, is a chemical compound with the molecular weight of 235.71 . Its IUPAC name is this compound hydrochloride . It is a powder at room temperature .

Synthesis Analysis

The synthesis of substituted phenols, which includes this compound, can be achieved via ipso-hydroxylation of arylboronic acids in ethanol . This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions .Molecular Structure Analysis

The molecular structure of this compound is reported to consist of asymmetric units of C14H15NO2 in orthorhombic and monoclinic crystal systems .Chemical Reactions Analysis

Phenols, including this compound, have been studied extensively as reductants of environmental oxidants such as manganese dioxide . The thermodynamics and kinetics of these reactions have been interpreted using oxidation potentials for substituted phenols and anilines .Physical and Chemical Properties Analysis

The analysis of polyphenols found in fortified foods can be done by several techniques, such as liquid chromatography (HPLC and UPLC), gas chromatography (GC), or spectrophotometry (TPC, DPPH, FRAP assay etc.) .Aplicaciones Científicas De Investigación

Catalytic Applications

4-(Anilinomethyl)phenol and related phenol and aniline derivatives have been widely used in various catalytic applications. For instance, they serve as starting materials in catalytic asymmetric dearomatization (CADA) reactions, which are efficient for constructing highly functionalized cyclohexadienones. This process is particularly challenging due to the need to control selectivity while overcoming the loss of aromaticity (Wu, Zhang, & You, 2016).

Synthesis and Antimicrobial Activities

Phenols and their derivatives, including this compound, play a significant role in the synthesis of various compounds. For example, the reaction of phenols with 4-bromoethyl acetoacetate leads to the formation of 4-anilinomethylcoumarins. These compounds have been studied for their spectral properties and antimicrobial activities against different micro-organisms (Kulkarni & Patil, 1981).

Anti-Corrosion Potentials

This compound derivatives are also notable in the field of corrosion inhibition. The synthesis of compounds like (E)-4-((p-tolylimino)methyl) phenol (TMPOL) and their analogs has been researched for their potential in protecting metals like steel in corrosive environments. These compounds demonstrate significant efficiency in inhibiting corrosion, making them valuable in material science (Elemike et al., 2019).

Separation Techniques

Another significant application of this compound derivatives is in the separation of low volatile organic compounds from aqueous solutions. Techniques like permeation and chemical desorption using silicone rubber membranes have been utilized for the efficient recovery of these compounds from water, demonstrating their usefulness in environmental and analytical chemistry (Sawai, Ito, Minami, & Kikuchi, 2005).

Catalytic Oxidation Studies

Research has also focused on the catalytic oxidation of phenolic and aniline compounds, including derivatives of this compound, using nanoparticles like Fe3O4. These studies provide insights into the removal of these compounds from aqueous solutions, contributing to environmental purification processes (Zhang et al., 2009).

Electrochemical and Theoretical StudiesFurthermore, electrochemical and theoretical studies involving oxidation potentials of phenols and anilines, including this compound derivatives, have been extensive. These studies are crucial for understanding the thermodynamics and kinetics of reactions involving these compounds, particularly in environmental contexts (Pavitt, Bylaska, & Tratnyek, 2017).

Metabolic and Toxicological Studies

In the field of medicinal chemistry, derivatives of this compound have been synthesized for studies in drug metabolism and toxicology. Understanding the metabolic pathways and potential toxic effects of these compounds is critical in drug development and safety assessment (Kenny et al., 2004).

Environmental Bioremediation

This compound and its derivatives have been researched for their potential in environmental bioremediation. Studies involving enzymes like Horseradish peroxidase in the treatment of phenolic pollutants showcase how these compounds can be used in reducing environmental contaminants (Bretz et al., 2020).

Polymerization Catalysis

The field of polymer science has also benefited from the use of this compound derivatives. They have been utilized in the synthesis of polymers, particularly in lactide polymerization catalysis, demonstrating their versatility in material science and engineering (Stopper, Goldberg, & Kol, 2011).

Detection and Sensing Applications

Lastly, this compound derivatives have been explored in the development of sensors for biomarkers like 4-Aminophenol. This application is significant in health monitoring and diagnostics, as it provides a means for detecting and analyzing biological markers in human systems (Jin & Yan, 2021)

Mecanismo De Acción

Phenol, a related compound, is a potent proteolytic agent. Concentrations in the 5% to 7% range dissolve tissue on contact via proteolysis . In high concentrations when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Safety and Hazards

Direcciones Futuras

There are ongoing studies on the development of 4-(Anilinomethyl)phenol derivatives as potent anti-Gram-positive bacterial agents . These studies show that these compounds can enhance the permeabilization of the cell membrane . This suggests potential future directions in the development of new antibacterial agents.

Propiedades

IUPAC Name |

4-(anilinomethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c15-13-8-6-11(7-9-13)10-14-12-4-2-1-3-5-12/h1-9,14-15H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFVQKQYOQWPHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298127 | |

| Record name | 4-(anilinomethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33033-90-8 | |

| Record name | NSC120878 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(anilinomethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

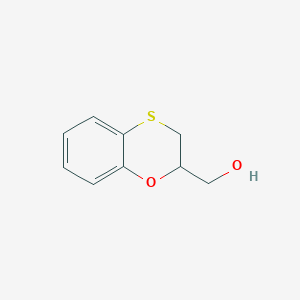

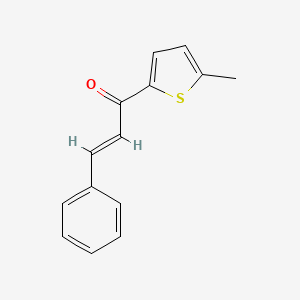

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B3340204.png)

![2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-ol](/img/structure/B3340251.png)